molecular formula C13H16O3Si B021024 4-Methyl-7-trimethylsiloxycoumarin CAS No. 67909-31-3

4-Methyl-7-trimethylsiloxycoumarin

Cat. No.: B021024
CAS No.: 67909-31-3
M. Wt: 248.35 g/mol
InChI Key: QHQOZLBDGGWMFA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Coumarin derivatives have been known to interact with various enzymes, proteins, and other biomolecules . For instance, different derivatives of 7-hydroxycoumarin have been used to test phosphatases, β-galactosidases, and β-lactamases .

Cellular Effects

Coumarin derivatives have been reported to exhibit meaningful activities against Gram-positive and Gram-negative bacteria as well as strains of Candida spp . They also exhibited high and moderate antioxidant activity in assays for DPPH inhibition, total reducing power, and nitric oxide (NO) inhibition when compared to ascorbic acid .

Molecular Mechanism

The molecular mechanism of action of 4-Methyl-7-trimethylsiloxycoumarin is not well known. Coumarin derivatives have been known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Coumarin derivatives have been known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light .

Dosage Effects in Animal Models

Coumarin derivatives have been known to exhibit various pharmacological activities .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well known. Coumarin derivatives have been known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Transport and Distribution

Coumarin derivatives have been known to exhibit wide-ranging applications in science and technology .

Subcellular Localization

The subcellular localization of this compound is not well known. Coumarin derivatives have been known to exhibit wide-ranging applications in science and technology .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-7-trimethylsiloxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in various functionalized coumarin compounds .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-7-trimethylsiloxycoumarin is unique due to the presence of the trimethylsiloxy group, which enhances its solubility and reactivity in certain chemical reactions. This modification also improves its stability and makes it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

4-methyl-7-trimethylsilyloxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3Si/c1-9-7-13(14)15-12-8-10(5-6-11(9)12)16-17(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQOZLBDGGWMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460228
Record name 4-Methyl-7-[(trimethylsilyl)oxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67909-31-3
Record name 4-Methyl-7-[(trimethylsilyl)oxy]-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67909-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-7-[(trimethylsilyl)oxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4-Methyl-7-trimethylsiloxycoumarin (MTSC) used in the synthesis of fluorescent silica hollow nanoparticles?

A1: MTSC serves as a fluorescent dye that can be chemically attached to the surface of silica hollow nanoparticles (SHN) [, ]. This attachment allows researchers to track the nanoparticles, making them suitable for bioimaging applications. The silane group within MTSC enables its stable binding to the silica surface.

Q2: What are the fluorescence properties of the FSHNs synthesized using MTSC?

A2: The FSHNs synthesized with MTSC exhibit a fluorescence lifetime of 2.08 ns and a quantum yield of 0.637 [, ]. These properties make them promising candidates for bioimaging applications as they offer good sensitivity and signal duration.

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